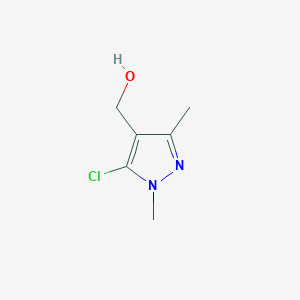

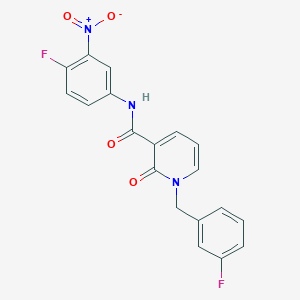

![molecular formula C22H20N6O3 B2569186 3-(4-methoxyphenyl)-5-methyl-9-(3-methylbenzyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione CAS No. 921828-16-2](/img/structure/B2569186.png)

3-(4-methoxyphenyl)-5-methyl-9-(3-methylbenzyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,2,4-Triazole derivatives are a class of heterocyclic compounds. They have a five-membered ring structure with three nitrogen atoms. These compounds have been the focus of renewed interest among organic and medicinal chemists due to their biological activities .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives often involves the reaction of 2-mercaptobenzimidazoles with ketones in boiling AcOH/H2SO4 to afford 2-benzimidazolylthioacetophenone derivatives. These sulphides are then cyclized to give the corresponding thiazolo[3,2-a]benzimidazoles .Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives is characterized by a five-membered ring with three nitrogen atoms. The 1,2,4-triazole ring can exist in two tautomeric forms, with 1H-1,2,4-triazole being more stable than 4H-1,2,4-triazole .Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazole derivatives depend on their specific structure. Generally, these compounds are stable and difficult to cleave due to the presence of the triazole ring .Scientific Research Applications

Synthesis and Chemical Properties

Researchers have developed various synthetic routes to create complex molecules like 3-(4-methoxyphenyl)-5-methyl-9-(3-methylbenzyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione and its derivatives. These synthetic methods are crucial for exploring the chemical properties and potential biological activities of these compounds. For example, Bektaş et al. (2007) focused on synthesizing novel 1,2,4-triazole derivatives and evaluated their antimicrobial activities, demonstrating the importance of synthetic chemistry in developing new molecules with potential biological applications Bektaş, H., Karaali, N., Sahin, D., Demirbaş, A., Karaoglu, S., & Demirbas, N. (2007). Molecules.

Biological Activities

The exploration of biological activities is a significant area of research for compounds within this chemical family. Studies often investigate their potential as pharmacological agents, including antimicrobial, anticancer, and enzyme inhibitory effects. For instance, the work by Raboisson et al. (2003) on cyclic nucleotide phosphodiesterase type 4 inhibitors highlights the evaluation of related compounds as a new structural class of potent inhibitors, showcasing the therapeutic potential of triazole derivatives Raboisson, P., Schultz, D., Muller, C. D., Reimund, J., Pinna, G., Mathieu, R., Bernard, P., Do, Q., DesJarlais, R., Justiano, H., Lugnier, C., & Bourguignon, J. (2003). European Journal of Medicinal Chemistry.

Antimicrobial and Anticancer Evaluation

The antimicrobial and anticancer evaluations of these compounds represent critical steps in identifying new therapeutic agents. Suresh, Lavanya, and Rao (2016) synthesized novel thiazolo-triazolo-pyridine derivatives and screened them for antibacterial and antifungal activity, illustrating the compound's potential in addressing various microbial infections Suresh, M., Lavanya, P., & Rao, C. (2016). Arabian Journal of Chemistry.

Antioxidant Activities

Investigating the antioxidant properties of these compounds is another significant area of research, contributing to their potential in preventing oxidative stress-related diseases. Li et al. (2012) discovered new nitrogen-containing bromophenols from marine red algae with potent radical scavenging activity, suggesting the antioxidant application of similar compounds Li, K.-k., Li, X.-M., Gloer, J., & Wang, B.-G. (2012). Food Chemistry.

Mechanism of Action

Future Directions

Properties

IUPAC Name |

8-(4-methoxyphenyl)-1-methyl-5-[(3-methylphenyl)methyl]purino[8,9-c][1,2,4]triazole-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N6O3/c1-13-5-4-6-14(11-13)12-27-17-19(29)23-22(30)26(2)20(17)28-18(24-25-21(27)28)15-7-9-16(31-3)10-8-15/h4-11H,12H2,1-3H3,(H,23,29,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDUVLTQDMLDYLB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CN2C3=C(N(C(=O)NC3=O)C)N4C2=NN=C4C5=CC=C(C=C5)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-2-(4-propan-2-ylsulfonylphenyl)acetamide](/img/structure/B2569107.png)

![7-Chloro-3-(ethylsulfanyl)imidazo[1,5-a]pyridine](/img/structure/B2569109.png)

![N-(4-acetamidophenyl)-2-[(4-amino-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2569112.png)

![N-(3-methylbutan-2-yl)thieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2569116.png)

![Bis((1H-benzo[D][1,2,3]triazol-1-YL)methyl)amine](/img/structure/B2569117.png)

![2-[7-(azepan-1-ylsulfonyl)-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2569120.png)

![Tert-butyl N-[2-(2-methylcyclohexyl)-2-oxoethyl]carbamate](/img/structure/B2569126.png)